molecular formula C15H14N2O4 B2870533 (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide CAS No. 1556631-32-3

(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

Cat. No.: B2870533
CAS No.: 1556631-32-3
M. Wt: 286.287
InChI Key: QFEJLWCLQWGNOQ-CXUHLZMHSA-N
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Description

“(E)-2-hydroxy-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide” is a compound that adopts an E conformation around the azomethine C=N double bond . The dihedral angle formed by the benzene rings is 18.88 (9)° . The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .


Synthesis Analysis

A new hydrazone 4-bromo-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (HL) was prepared and characterized by infrared and UV–vis spectra, as well as single-crystal X-ray diffraction . With the hydrazone as ligand, two new copper(II) complexes were prepared, [Cu2L2(NCS)2]·4H2O (1) and [CuBrL]·CH3OH (2) .


Molecular Structure Analysis

The molecule of the title compound, C16H16N2O4, adopts an E conformation about the azomethine C=N double bond . The dihedral angle formed by the benzene rings is 18.88 (9)° . The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .


Chemical Reactions Analysis

The hydazide Schiff base molecule shows an E conformation around the C=N bond . An intramolecular O—H⋯N hydrogen bond makes an S(6) ring motif .


Physical and Chemical Properties Analysis

The hydazide Schiff base molecule shows an E conformation around the C=N bond . An intramolecular O—H⋯N hydrogen bond makes an S(6) ring motif . The dihedral angle between the substituted phenyl rings is 23.40 (11)° .

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the retrieved documents. For detailed safety and hazard information, please refer to material safety data sheets or other specialized resources .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism

Mode of Action

If it indeed targets α-glucosidase, it likely binds to the enzyme and inhibits its activity, preventing the breakdown of complex carbohydrates into glucose . This could potentially lead to a decrease in postprandial hyperglycemia.

Biochemical Pathways

The compound may affect the carbohydrate metabolism pathway by inhibiting α-glucosidase . This inhibition could disrupt the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and a potential decrease in blood glucose levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the biological environment, including the presence of other proteins, the state of the target cells, and individual patient factors.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEJLWCLQWGNOQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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